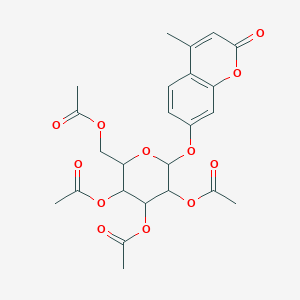
Ethyl Pyridine Sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl Pyridine-3-sulfonate is an organic compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. Ethyl Pyridine-3-sulfonate is particularly notable for its role in synthetic organic chemistry due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl Pyridine-3-sulfonate can be synthesized through the reaction of pyridine-3-sulfonic acid with ethyl alcohol under acidic conditions. The reaction typically involves the use of a strong acid such as sulfuric acid to facilitate the esterification process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of Ethyl Pyridine-3-sulfonate involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and advanced purification techniques ensures the efficient production of high-quality Ethyl Pyridine-3-sulfonate.
Chemical Reactions Analysis
Types of Reactions: Ethyl Pyridine-3-sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it to corresponding sulfonates.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium cyanide and sodium methoxide are commonly employed.
Major Products: The major products formed from these reactions include various sulfonate esters, sulfonic acids, and substituted pyridinium salts.
Scientific Research Applications
Ethyl Pyridine-3-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and as a catalyst in certain reactions.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of Ethyl Pyridine-3-sulfonate involves its ability to act as a nucleophile or electrophile in chemical reactions. Its sulfonate group is highly reactive, allowing it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and application, but generally, it interacts with other molecules through its sulfonate and pyridinium groups.
Comparison with Similar Compounds
Methyl Pyridine-3-sulfonate: Similar in structure but with a methyl group instead of an ethyl group.
Pyridine-3-sulfonic acid: The parent compound without the ester group.
Ethyl Pyridine-4-sulfonate: Similar structure but with the sulfonate group at the 4-position.
Uniqueness: Ethyl Pyridine-3-sulfonate is unique due to its specific reactivity and stability, which make it particularly useful in synthetic organic chemistry. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its versatility and importance.
Properties
Molecular Formula |
C7H9NO3S |
|---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
ethyl pyridine-3-sulfonate |
InChI |
InChI=1S/C7H9NO3S/c1-2-11-12(9,10)7-4-3-5-8-6-7/h3-6H,2H2,1H3 |
InChI Key |
KRFRGDXPDWGMBC-UHFFFAOYSA-N |
Canonical SMILES |
CCOS(=O)(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B12292714.png)

![Sodium;3,4,5-trihydroxy-6-[4-hydroxy-5-(10-hydroxydecyl)-2,3-dimethoxy-6-methylphenoxy]oxane-2-carboxylate](/img/structure/B12292717.png)








